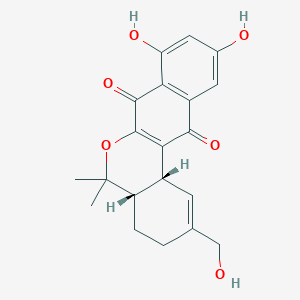

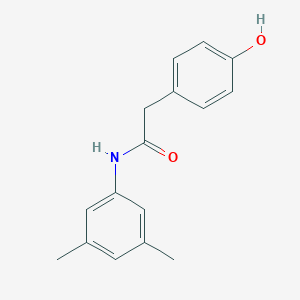

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a chemical compound that can be synthesized from derivatives of phenylacetamide. It is structurally related to compounds that have been studied for various chemical properties and reactions, such as silylation, hydrogen bonding, and potential biological activities. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the possible characteristics and behaviors of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves reactions with substituted benzyl amines and subsequent debenzylation to yield products with hydroxyphenyl groups . Similarly, silylation reactions have been performed on N-(2-hydroxyphenyl)acetamide to produce silylated derivatives . These methods suggest that the synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide could potentially involve similar steps, starting from 3,5-dimethylphenylacetate and a suitable hydroxyphenylamine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT methods . These studies reveal details about the conformation of the molecules, hydrogen bonding patterns, and the electronic behavior of intramolecular interactions. For N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, one could expect similar intramolecular hydrogen bonding between the hydroxy group and the amide moiety, influencing its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of phenylacetamide derivatives includes transformations under various conditions. For instance, silylated derivatives can undergo hydrolysis to form silanols or react with alcohols to transform into silanes . The presence of a hydroxy group in N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide may also allow for specific reactions such as esterification or participation in hydrogen bonding, as observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of substituents on the phenyl rings can affect the melting point, solubility, and crystalline structure . The hydrogen bonding capability of the amide and hydroxy groups can lead to the formation of supramolecular structures in the solid state . These insights suggest that N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide would exhibit specific physical and chemical properties based on its functional groups and molecular geometry.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide was studied for its crystal structure, revealing that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another. This structure differs from other capsaicinoids and offers insights into its unique properties (Park et al., 1995).

Synthesis Processes

- Improvements in the synthesis of efaproxiral, an allosteric modifier of hemoglobin, involve N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. This enhanced method provides higher yields and cost-effectiveness, suitable for industrial production (Zhang Dan-shen, 2008).

- Another study discusses the synthesis of efaproxiral from p-hydroxyphenylacetic acid, where N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a key intermediate. The overall yield from this process is about 61% (Zhao Xing-ru, 2007).

Intermediates in Synthesis

- The compound serves as an important intermediate in the synthesis of various other chemical compounds, such as 1,2,3,4-tetrahydroisoquinolines, which are synthesized using N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl)acetamides (Raju, 2008).

Structure and Properties Studies

- Research into silylated derivatives of N-(2-hydroxyphenyl)acetamide, a related compound, has been conducted to understand their synthesis, structure, and properties. These studies contribute to a broader understanding of related acetamide derivatives (Nikonov et al., 2016).

Potential for Pharmaceutical Applications

- The synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide and related compounds has been explored for potential pharmaceutical applications, including as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Wirkmechanismus

Mode of Action

It has been observed that the compound undergoes oxidation in an alkaline medium . The reaction exhibits a 1:4 stoichiometry and is of first order in the oxidizing agent, with less than unit order in the compound itself . The reaction proceeds via a complex, which decomposes slowly in a rate-determining step .

Biochemical Pathways

The compound’s oxidation in an alkaline medium suggests it may interact with redox-related pathways

Pharmacokinetics

Its oxidation in an alkaline medium suggests it may undergo metabolic transformations . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The compound’s oxidation suggests it may generate reactive species, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. For instance, the compound’s oxidation occurs in an alkaline medium , suggesting that pH may influence its reactivity. Other environmental factors, such as temperature and ionic strength, may also play a role.

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYSJBCQOANFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377003 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

CAS RN |

131179-77-6 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide in the synthesis of efaproxiral?

A1: N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a crucial intermediate in the synthesis of efaproxiral, an allosteric modifier of hemoglobin []. This compound serves as the precursor for the final step of efaproxiral synthesis where it reacts with acetone, chloroform, and potassium hydroxide [] or sodium hydroxide [] to yield the final drug molecule.

Q2: How does the improved synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide benefit efaproxiral production?

A2: The research highlights an improved synthesis method for N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, achieving a yield of 86% []. This improvement is significant as it contributes to a higher overall yield (73.1%) of efaproxiral []. The increased efficiency and cost-effectiveness of this synthesis are particularly beneficial for large-scale industrial production of efaproxiral.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.